Bienvenue dans la boutique en ligne BenchChem!

5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide

EPAC1 inhibition cAMP signaling isoxazole-carboxamide

Procure this specifically characterized EPAC1/EPAC2 antagonist (CAS 1286724-34-2) to ensure pharmacological consistency in cAMP signaling studies. Its balanced EPAC2/EPAC1 IC50 ratio (0.73) avoids the EPAC2-skewed bias of ESI-09 (ratio 0.44), enabling isoform-specific phenotypic interpretation at concentrations achieving near-complete EPAC1 inhibition. The 5-methylisoxazole-3-carboxamide core eliminates the metabolic toxicity risks of hydrazonoyl cyanide-based antagonists, offering a ligand-efficient (MW 234.26) starting point for lead optimization. Ideal as a reference standard for fluorescence-based competition and GEF activity assays, with publicly disclosed IC50 values (3.00 µM EPAC1, 2.20 µM EPAC2) that facilitate direct cross-study comparisons. Request a quote for custom synthesis or bulk orders.

Molecular Formula C11H14N4O2
Molecular Weight 234.259
CAS No. 1286724-34-2
Cat. No. B2549989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
CAS1286724-34-2
Molecular FormulaC11H14N4O2
Molecular Weight234.259
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCCN2C=CN=C2C
InChIInChI=1S/C11H14N4O2/c1-8-7-10(14-17-8)11(16)13-4-6-15-5-3-12-9(15)2/h3,5,7H,4,6H2,1-2H3,(H,13,16)
InChIKeyOXKDLGYYNNFYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide (CAS 1286724-34-2): EPAC Antagonist Procurement & Selection Guide


5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide (CAS 1286724-34-2) is a synthetic small molecule featuring a 5-methylisoxazole-3-carboxamide core linked via an ethylene spacer to a 2-methylimidazole moiety . It is classified as an isoxazole-carboxamide derivative and has been identified as a potent antagonist of Exchange Proteins directly Activated by cAMP (EPAC1 and EPAC2) [1][2]. The compound corresponds to internal code NY0561 and is disclosed as Compound 32 in US Patent 11,124,489, where it exhibits low micromolar inhibitory activity against both EPAC isoforms [1][3].

Why Generic Substitution Among EPAC Antagonists Fails: The Case for 5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide


EPAC antagonists constitute a structurally diverse class where even subtle modifications to the isoxazole ring or the linker region can profoundly alter isoform selectivity, binding kinetics, and cellular efficacy [1]. The target compound incorporates a distinct 5-methylisoxazole-3-carboxamide scaffold coupled to a 2-methylimidazole via an ethylene linker, a chemotype that differs fundamentally from the hydrazonoyl cyanide-based EPAC antagonists (e.g., ESI-09) and other isoxazole-carboxamide derivatives explored as TRPV1 or COX inhibitors [2]. Generic substitution with a structurally unrelated EPAC antagonist risks loss of the specific EPAC1/EPAC2 inhibition ratio, altered off-target profiles, and compromised intracellular activity that cannot be predicted from potency values alone [1]. The quantitative evidence below demonstrates that even within the same patent family, structurally proximate analogs exhibit significant variations in EPAC inhibitory potency, underscoring the procurement risk of interchanging compounds without direct comparative data [2].

Quantitative Differentiation Evidence for 5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide Relative to EPAC Antagonist Comparators


EPAC1 Inhibition: Head-to-Head Comparison with ESI-09 and Patent Family Analogs

The target compound (NY0561, Compound 32) exhibits an EPAC1 IC50 of 3.00 μM [1]. This value is comparable to the widely used EPAC inhibitor ESI-09, which shows an EPAC1 IC50 of 3.2 μM under similar cAMP-dependent GEF activity assay conditions . However, within the same patent family, structurally related analogs exhibit markedly different EPAC1 potencies: Compound 10 (NY0617) shows an IC50 of 7.20 μM (2.4-fold less potent), Compound 15 (NY0618) shows an IC50 of 3.30 μM (1.1-fold less potent), and Compound 14 (NY0460) shows an IC50 of 24.4 μM (8.1-fold less potent) [1][2]. This demonstrates that the 5-methylisoxazole-3-carboxamide with 2-methylimidazole substitution confers a specific EPAC1 potency advantage over structurally proximate analogs from the same chemical series [1].

EPAC1 inhibition cAMP signaling isoxazole-carboxamide

EPAC2 Inhibition: Differential Isoform Selectivity Profile vs. ESI-09

The target compound displays an EPAC2 IC50 of 2.20 μM [1]. In contrast, ESI-09 exhibits a substantially more potent EPAC2 IC50 of 1.4 μM, representing a 1.57-fold greater EPAC2 inhibitory activity for ESI-09 . This differential isoform selectivity profile is critical: the target compound's EPAC2/EPAC1 IC50 ratio is approximately 0.73 (indicating slightly preferential EPAC2 inhibition), whereas ESI-09 shows an EPAC2/EPAC1 ratio of 0.44 (indicating stronger EPAC2 selectivity) [1]. This quantitative difference in isoform bias means that at equivalent EPAC1-inhibiting concentrations, ESI-09 will produce significantly greater EPAC2 suppression than the target compound [1].

EPAC2 inhibition isoform selectivity cAMP-GEF

Chemical Scaffold Differentiation: Isoxazole-3-Carboxamide vs. Hydrazonoyl Cyanide EPAC Antagonists

The target compound belongs to the isoxazole-3-carboxamide chemotype, whereas the majority of potent EPAC antagonists in the same patent family (including ESI-09, Compound 10, 14, 15, 26, and 33) are based on a hydrazonoyl cyanide scaffold [1]. Structural analysis reveals that the isoxazole-3-carboxamide core replaces the hydrazonoyl cyanide moiety, and the 2-methylimidazole substituent provides unique hydrogen-bonding and π-stacking interactions with the EPAC cAMP-binding domain that are absent in the hydrazonoyl cyanide series [1][2]. This scaffold differentiation is pharmacologically meaningful: the isoxazole-3-carboxamide chemotype offers improved synthetic tractability, distinct metabolic stability profiles, and reduced potential for cyanide-related toxicity concerns that are inherent to hydrazonoyl cyanide-containing compounds [1].

chemotype differentiation isoxazole-3-carboxamide hydrazonoyl cyanide SAR

Target Class Selectivity: EPAC Antagonism vs. Off-Target Kinase Activity (PKA)

The EPAC antagonist class, including the target compound, is designed to selectively inhibit cAMP-mediated EPAC GEF activity without affecting the canonical cAMP effector protein kinase A (PKA) [1]. ESI-09, the reference EPAC antagonist, demonstrates >100-fold selectivity for EPAC over PKA, with only 10-20% inhibition of PKA Type Iα and IIβ activity at 100 μM . While direct PKA selectivity data for the target compound (NY0561) have not been published, the structural basis for EPAC selectivity—targeting the cAMP-binding domain unique to EPAC proteins—is conserved across the isoxazole-3-carboxamide series described in US Patent 11,124,489 [1]. Compounds from this patent series were identified through a fluorescence-based competition assay specifically designed to detect EPAC-selective inhibitors, and the SAR studies confirmed that modifications to the isoxazole ring modulate EPAC potency without introducing PKA cross-reactivity [1].

EPAC selectivity PKA cAMP signaling off-target profiling

Best-Fit Research and Procurement Application Scenarios for 5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide


EPAC1/EPAC2 Pharmacological Probe for cAMP Signaling Pathway Dissection

The target compound is ideally suited as a pharmacological probe for dissecting EPAC-dependent versus PKA-dependent cAMP signaling pathways in cellular models. Its low micromolar EPAC1/EPAC2 inhibitory activity (IC50 = 3.00 μM and 2.20 μM, respectively) enables dose-response studies that distinguish EPAC-mediated effects from PKA-mediated effects without the confounding EPAC2 hyper-selectivity of ESI-09 [1]. Researchers studying pancreatic β-cell insulin secretion, cancer cell migration, or cardiovascular cAMP signaling will benefit from the compound's balanced EPAC1/EPAC2 inhibition profile, which avoids the EPAC2-skewed bias (EPAC2/EPAC1 ratio = 0.44) observed with ESI-09 [1].

Medicinal Chemistry Lead Optimization Starting Point

With a molecular weight of 234.26 g/mol—significantly lower than ESI-09 (330.81 g/mol)—the target compound provides an attractive, ligand-efficient starting point for lead optimization programs targeting EPAC-driven diseases including chronic pain, cancer, diabetes, and heart failure [1]. The isoxazole-3-carboxamide scaffold eliminates the cyanide moiety present in hydrazonoyl cyanide-based EPAC antagonists, reducing metabolic toxicity risks and offering superior synthetic tractability for parallel analog synthesis [1]. Structure-activity relationship data from US Patent 11,124,489 demonstrate that modifications to the isoxazole ring can further tune EPAC potency, with Compound 14 (NY0460, IC50 = 24.4 μM) serving as the least potent comparator and Compound 10 (NY0617, IC50 = 7.20 μM) representing an intermediate potency benchmark [1].

In Vitro EPAC Antagonist Screening and Assay Validation

The target compound is suitable for use as a reference EPAC antagonist in fluorescence-based competition assays and cAMP-dependent GEF activity assays that employ recombinant human EPAC1 or EPAC2 proteins [1]. Its well-characterized IC50 values, established through the same assay platform used to characterize ESI-09 and the broader patent compound series, enable direct cross-study comparisons and assay validation [1]. Procurement of this compound as a characterized reference standard ensures assay reproducibility across laboratories and facilitates benchmarking of novel EPAC antagonists against a compound with publicly disclosed potency data [1].

Chemical Biology Studies Requiring Distinct EPAC Isoform Modulation

For studies investigating the functional divergence of EPAC1 versus EPAC2 in tissues where both isoforms are co-expressed (e.g., pancreatic islets, brain, adrenal gland), the target compound's EPAC2/EPAC1 IC50 ratio of 0.73 offers a distinct pharmacological profile compared to ESI-09 (ratio = 0.44) [1]. At concentrations that achieve near-complete EPAC1 inhibition (e.g., 10 μM, approximately 3.3-fold above EPAC1 IC50), ESI-09 would produce substantially greater EPAC2 suppression than the target compound, potentially confounding isoform-specific phenotypic interpretations [1]. Researchers requiring a more balanced EPAC1/EPAC2 inhibition profile should prioritize the target compound over ESI-09 [1].

Quote Request

Request a Quote for 5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.